molecular formula C20H21N3O4 B10994809 N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}-L-leucine

N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}-L-leucine

Cat. No.: B10994809
M. Wt: 367.4 g/mol
InChI Key: PIQQQXGOHJKCFJ-INIZCTEOSA-N
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Description

N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-L-leucine is a synthetic compound that features a benzoxazole moiety linked to a leucine residue. Benzoxazole is a bicyclic aromatic organic compound that has been extensively studied for its diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The incorporation of the leucine residue enhances the compound’s potential biological activity and specificity.

Comparison with Similar Compounds

N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-L-leucine can be compared with other similar compounds, such as:

The uniqueness of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-L-leucine lies in its specific combination of the benzoxazole moiety and the leucine residue, which enhances its biological activity and specificity.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

(2S)-2-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamoylamino]-4-methylpentanoic acid

InChI

InChI=1S/C20H21N3O4/c1-12(2)10-16(19(24)25)23-20(26)21-14-7-5-6-13(11-14)18-22-15-8-3-4-9-17(15)27-18/h3-9,11-12,16H,10H2,1-2H3,(H,24,25)(H2,21,23,26)/t16-/m0/s1

InChI Key

PIQQQXGOHJKCFJ-INIZCTEOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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